Methyl 3-carbamimidoylbenzoate acetate
Overview
Description
Preparation Methods
The synthesis of Methyl 3-carbamimidoylbenzoate acetate involves several steps. One common method includes the reaction of methyl 3-aminobenzoate with cyanamide under specific conditions to form the carbamimidoyl derivative. This intermediate is then reacted with acetic anhydride to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-carbamimidoylbenzoate acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Methyl 3-carbamimidoylbenzoate acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-carbamimidoylbenzoate acetate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and function. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their conformation, leading to changes in their catalytic activity .
Comparison with Similar Compounds
Methyl 3-carbamimidoylbenzoate acetate can be compared with other similar compounds such as:
Methyl 3-aminobenzoate: A precursor in its synthesis.
Methyl 3-carbamoylbenzoate: A structurally similar compound with different functional groups.
Properties
IUPAC Name |
acetic acid;methyl 3-carbamimidoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPYWCMRLLPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC(=O)C1=CC=CC(=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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